molecular formula C13H10FNO2S B7594086 (7-Fluoro-2,3-dihydro-1,4-benzoxazin-4-yl)-thiophen-3-ylmethanone

(7-Fluoro-2,3-dihydro-1,4-benzoxazin-4-yl)-thiophen-3-ylmethanone

Cat. No. B7594086
M. Wt: 263.29 g/mol
InChI Key: AHAPCMDVBGXAGX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(7-Fluoro-2,3-dihydro-1,4-benzoxazin-4-yl)-thiophen-3-ylmethanone is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. This compound is known to possess unique properties that make it suitable for use in the synthesis of new drugs and materials.

Mechanism of Action

The mechanism of action of (7-Fluoro-2,3-dihydro-1,4-benzoxazin-4-yl)-thiophen-3-ylmethanone is not fully understood. However, it is believed that this compound exerts its antimicrobial and anticancer effects by inhibiting the growth and proliferation of cells.
Biochemical and Physiological Effects:
This compound has been found to have several biochemical and physiological effects. It has been shown to possess significant antioxidant activity, which makes it suitable for use in the treatment of various oxidative stress-related disorders. Additionally, this compound has also been found to possess anti-inflammatory activity, which makes it suitable for use in the treatment of various inflammatory disorders.

Advantages and Limitations for Lab Experiments

One of the major advantages of using (7-Fluoro-2,3-dihydro-1,4-benzoxazin-4-yl)-thiophen-3-ylmethanone in lab experiments is its unique properties. This compound possesses several properties that make it suitable for use in the synthesis of new drugs and materials. Additionally, this compound has been found to be relatively easy to synthesize, which makes it suitable for use in large-scale experiments. However, one of the major limitations of using this compound is its potential toxicity. This compound has been found to be toxic to some cell lines, which makes it unsuitable for use in certain experiments.

Future Directions

There are several future directions for the research on (7-Fluoro-2,3-dihydro-1,4-benzoxazin-4-yl)-thiophen-3-ylmethanone. One of the major future directions is the development of new drugs and materials using this compound. Additionally, further research is needed to fully understand the mechanism of action of this compound and its potential applications in various fields. Finally, more studies are needed to determine the safety and toxicity of this compound in various cell lines and organisms.

Synthesis Methods

The synthesis of (7-Fluoro-2,3-dihydro-1,4-benzoxazin-4-yl)-thiophen-3-ylmethanone involves several steps. The first step involves the reaction of 2-amino-5-fluorobenzoic acid with thionyl chloride to form 2-chloro-5-fluorobenzoic acid. The second step involves the reaction of 2-chloro-5-fluorobenzoic acid with 2-mercaptophenol to form (7-Fluoro-2,3-dihydro-1,4-benzoxazin-4-yl)-thiophen-3-ol. The final step involves the oxidation of (7-Fluoro-2,3-dihydro-1,4-benzoxazin-4-yl)-thiophen-3-ol with a suitable oxidizing agent to form this compound.

Scientific Research Applications

(7-Fluoro-2,3-dihydro-1,4-benzoxazin-4-yl)-thiophen-3-ylmethanone has been extensively studied for its potential applications in various fields. One of the major applications of this compound is in the synthesis of new drugs. It has been found to possess significant antimicrobial activity against various strains of bacteria and fungi. Additionally, this compound has also been found to possess anticancer activity and has shown promising results in the treatment of various types of cancer.

properties

IUPAC Name

(7-fluoro-2,3-dihydro-1,4-benzoxazin-4-yl)-thiophen-3-ylmethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H10FNO2S/c14-10-1-2-11-12(7-10)17-5-4-15(11)13(16)9-3-6-18-8-9/h1-3,6-8H,4-5H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AHAPCMDVBGXAGX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COC2=C(N1C(=O)C3=CSC=C3)C=CC(=C2)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H10FNO2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

263.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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